2-Propenoic acid, 3-phenyl-
Overview
Description
2-Propenoic acid, 3-phenyl-, also known as 3-Phenyl-2-propenoic acid or Cinnamylic acid, is a natural product found in Camellia sinensis, Hoya crassipes, and other organisms . It has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol . It is used in the prevention and treatment of venous thromboembolism, and to prevent clotting during extracorporeal circulation .
Molecular Structure Analysis
The IUPAC name for 2-Propenoic acid, 3-phenyl- is 3-phenylprop-2-enoic acid . The InChI is InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) . The Canonical SMILES is C1=CC=C(C=C1)C=CC(=O)O .Physical and Chemical Properties Analysis
The molecular weight of 2-Propenoic acid, 3-phenyl- is 148.16 g/mol . The XLogP3 is 2.1 . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has 2 rotatable bond count .Scientific Research Applications
Materials Science :
- New fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups in the main chain were synthesized using 3-(4-((5-aminothiophen-2-yl)methyleneamino)phenyl)propenoic acid among other compounds. The amino compounds were obtained from 3-(5-nitrothiophen-2-yl)propenoic acid, 3-(5-nitrofuran-2-yl)propenoic acid by selective reduction of each nitro group. These polymers have potential applications in heat-sensitive devices due to their fluorescence properties, which can be activated or quenched according to a heating process (Sánchez et al., 2015).
Organic Chemistry and Drug Synthesis :
- Artepillin C, a biologically active constituent of propolis, was synthesized from diprenyl-p-iodophenol and methyl acrylate followed by hydrolysis, using 3-phenyl-2-propenoic acid as a base structure. This synthesis approach can be applicable to various other natural products and 2,4,6-trisubstituted phenol derivatives (Uto et al., 2002).
Analytical Chemistry :
- Unsaturated acids like 3-phenyl-2-propenoic acid are determinable by direct injection enthalpimetry based on bromination with a bromate-bromide mixture injected into a hydrochloric acid solution of the analyte. This method offers reliability and precision for concentrations down to 10−4 M (Majer & Ellis, 1984).
Biological and Pharmaceutical Research :
- Organotin(IV) derivatives of 3-[N-(4-nitrophenyl)amido]propenoic acid were synthesized and characterized for antibacterial, antifungal, and insecticidal screening. The study found that triorganotin(IV) complexes exhibit more activity compared to diorganotin(IV) complexes (Shahid et al., 2006).
Environmental and Chemical Engineering :
- The solubility enhancement of trans-3-phenyl-2-propenoic acid in supercritical CO2 with ethanol as a cosolvent was studied, which is significant for its applications in food, cosmetics, and pharmaceuticals due to its antimicrobial, antifungal, and antioxidant properties. This study is critical for understanding how to efficiently incorporate trans-3-phenyl-2-propenoic acid in various formulations (Cháfer et al., 2009).
Antioxidant Studies :
- Cinnamic acid and some of its derivatives were evaluated for antioxidant activity. The study indicated that esterification enhances the antioxidant activity of cinnamic acid, with potential implications in health and disease management (Oladimeji et al., 2019).
Mechanism of Action
Safety and Hazards
Prolonged inhalation of high concentrations of 2-Propenoic acid, 3-phenyl- may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation .
Properties
IUPAC Name |
3-phenylprop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28934-71-6, Array | |
Details | Compound: 2-Propenoic acid, 3-phenyl-, homopolymer | |
Record name | 2-Propenoic acid, 3-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28934-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: 2-Propenoic acid, 3-phenyl-, homopolymer | |
Record name | Cinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40110056 | |
Record name | Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40110056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-82-9 | |
Record name | Cinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40110056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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